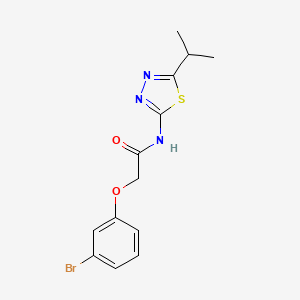

2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-bromophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2S/c1-8(2)12-16-17-13(20-12)15-11(18)7-19-10-5-3-4-9(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHZNZGAOSSPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Bromination: The bromophenoxy group is introduced by brominating phenol to obtain 3-bromophenol, which is then reacted with chloroacetic acid to form 3-bromophenoxyacetic acid.

Coupling Reaction: The final step involves coupling the 3-bromophenoxyacetic acid with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenoxy group, potentially converting the bromine to a hydrogen or other substituents.

Substitution: The bromine atom in the bromophenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated products or hydrogenated derivatives.

Substitution: Azide or cyano derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

In synthetic organic chemistry, 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide serves as a versatile precursor for the development of more complex compounds. The functional groups present in this compound allow for various chemical modifications that can lead to new derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves:

- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

- Bromination : The introduction of the bromophenoxy group is done by brominating phenol to obtain 3-bromophenol, which is then reacted with chloroacetic acid.

- Coupling Reaction : The final step involves coupling the bromophenoxyacetic acid with the thiadiazole derivative using coupling agents like EDCI in the presence of bases such as triethylamine.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. The presence of the thiadiazole ring is notable as many bioactive compounds contain this moiety, suggesting possible therapeutic applications.

- Antibacterial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Compounds similar to 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their anticancer activities. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer), indicating their potential use in cancer therapy .

Industrial Applications

In addition to its biological relevance, 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has potential applications in materials science. Its unique chemical properties make it suitable for developing new materials such as:

- Polymers : Incorporating this compound into polymer formulations may enhance their mechanical and thermal properties.

- Coatings : The compound's chemical characteristics could be beneficial in designing coatings with specific functionalities, such as improved resistance to environmental factors .

Case Studies and Comparative Analysis

Wirkmechanismus

The mechanism of action of 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the thiadiazole ring might engage in hydrogen bonding or other interactions with the target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations and Physical Properties

Key Observations :

- Thiadiazole Substituents: The 5-isopropyl group in the target compound contrasts with methylthio (5f), cyclopropyl (13), or nitrophenylamino (7) groups in analogs. These substitutions influence steric bulk and electronic properties, affecting binding to biological targets .

- Phenoxy Modifications: Positional isomers (e.g., 3-bromo vs. 4-bromo in ) may alter molecular symmetry and dipole moments, impacting crystallization (e.g., melting points in ).

Key Insights :

- Akt Inhibition: Nitro and halogenated aromatic groups (e.g., in ) correlate with potent Akt inhibition, suggesting the target compound’s 3-bromophenoxy group may contribute similarly.

- Anticonvulsant Activity: Benzothiazole-linked thiadiazoles () show efficacy, but the target compound’s phenoxy-acetamide scaffold may prioritize different targets.

Challenges :

Biologische Aktivität

2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a bromophenoxy group attached to a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves several steps:

- Formation of the Thiadiazole Ring : Thiosemicarbazide reacts with a carboxylic acid derivative under acidic conditions.

- Bromination : 3-bromophenol is synthesized from phenol, followed by its reaction with chloroacetic acid to form 3-bromophenoxyacetic acid.

- Coupling Reaction : The final product is obtained by coupling 3-bromophenoxyacetic acid with the thiadiazole derivative using a coupling agent like EDCI in the presence of a base such as triethylamine.

Biological Activity

The biological activity of 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated in various studies, focusing primarily on its anticancer properties.

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance:

- A series of 1,3,4-thiadiazole derivatives were evaluated for their anticancer effects against cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The study revealed that certain derivatives induced apoptosis through the activation of caspases 3, 8, and 9 .

- In vitro assays demonstrated that compounds similar to 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide could enhance caspase activity in cancer cells, suggesting a mechanism for inducing programmed cell death .

The proposed mechanism of action for this compound involves interaction with specific biological targets:

- The bromophenoxy group may facilitate binding to hydrophobic pockets in proteins or enzymes.

- The thiadiazole ring can engage in hydrogen bonding and other interactions with biological targets, potentially modulating their activity.

Comparative Analysis

To further understand the unique properties of 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(4-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide | Bromine at para position | Similar anticancer properties |

| 2-(3-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide | Chlorine instead of bromine | Potentially lower bioactivity |

| 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Methyl group instead of isopropyl | Varies in binding affinity |

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

- Study on Apoptosis Induction : Research demonstrated that specific thiadiazole derivatives significantly increased apoptosis in cancer cell lines through caspase activation .

- Inhibition Studies : Other investigations focused on the inhibition of cancer cell proliferation and highlighted the potential of thiadiazole-containing compounds as therapeutic agents against various cancers .

Q & A

Q. What are the optimal synthetic pathways for 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .

- Step 2: Coupling the thiadiazole intermediate with 3-bromophenoxyacetamide using a nucleophilic substitution or amidation reaction.

- Critical Conditions:

- Temperature: 80–100°C for cyclization; room temperature for coupling.

- Solvents: Ethanol or DMF for solubility and reactivity .

- Catalysts: Triethylamine or DMAP to accelerate amide bond formation .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm, bromophenoxy protons at δ 6.8–7.5 ppm).

- ¹³C NMR identifies carbonyl (C=O at ~170 ppm) and thiadiazole ring carbons .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄BrN₃O₂S) .

- Elemental Analysis: Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent Variation:

- Replace 3-bromophenoxy with chloro-/nitro-substituted aryl groups to modulate electron-withdrawing effects.

- Modify the isopropyl group on the thiadiazole to bulkier tert-butyl or aromatic rings for steric effects .

- Bioisosteric Replacements: Swap the thiadiazole ring with oxadiazole or triazole to assess heterocycle impact on target binding .

- Quantitative SAR (QSAR): Use computational tools (e.g., Molinspiration, SwissADME) to predict logP, polar surface area, and bioavailability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Standardized Assay Protocols: Ensure consistent cell line passage numbers, serum concentrations, and incubation times .

- Dose-Response Validation: Replicate assays with 8–10 concentration points to minimize variability in IC₅₀ values.

- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to suspected targets (e.g., kinases) .

Q. How can crystallography and computational modeling elucidate its mechanism of action?

- Single-Crystal X-ray Diffraction: Use SHELX or WinGX to determine 3D structure and identify key intermolecular interactions (e.g., halogen bonding via bromine).

- Molecular Dynamics Simulations: Simulate ligand-receptor binding (e.g., with GROMACS) to predict stability and conformational changes .

- Docking Studies (AutoDock Vina): Map binding poses in active sites of homologous proteins (e.g., COX-2 for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.